molecular formula C84H54O6 B13408778 6-(4-Aldehyde phenylphenyl) benzene

6-(4-Aldehyde phenylphenyl) benzene

Cat. No.: B13408778
M. Wt: 1159.3 g/mol
InChI Key: NAXNLJPWPUTCDS-UHFFFAOYSA-N
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Description

6- (4-aldehyde phenylphenyl) benzene is an organic compound characterized by the presence of an aldehyde group attached to a phenyl ring, which is further connected to another phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6- (4-aldehyde phenylphenyl) benzene typically involves the formylation of a biphenyl compound. One common method is the Vilsmeier-Haack reaction, where a biphenyl compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . Another approach involves the Friedel-Crafts acylation of biphenyl with an aldehyde precursor in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of 6- (4-aldehyde phenylphenyl) benzene may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of raw materials, reaction efficiency, and environmental considerations .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6- (4-aldehyde phenylphenyl) benzene involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and biochemical probes .

Comparison with Similar Compounds

6- (4-aldehyde phenylphenyl) benzene can be compared with other similar compounds such as:

    Benzaldehyde: A simpler aldehyde with a single phenyl ring.

    Biphenyl: Lacks the aldehyde functional group.

    4-formylbiphenyl: Similar structure but with the aldehyde group in a different position.

The uniqueness of 6- (4-aldehyde phenylphenyl) benzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C84H54O6

Molecular Weight

1159.3 g/mol

IUPAC Name

4-[4-[2,3,4,5,6-pentakis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

InChI

InChI=1S/C84H54O6/c85-49-55-1-13-61(14-2-55)67-25-37-73(38-26-67)79-80(74-39-27-68(28-40-74)62-15-3-56(50-86)4-16-62)82(76-43-31-70(32-44-76)64-19-7-58(52-88)8-20-64)84(78-47-35-72(36-48-78)66-23-11-60(54-90)12-24-66)83(77-45-33-71(34-46-77)65-21-9-59(53-89)10-22-65)81(79)75-41-29-69(30-42-75)63-17-5-57(51-87)6-18-63/h1-54H

InChI Key

NAXNLJPWPUTCDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O

Origin of Product

United States

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